4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
Description
4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-chloro-4-(3-methylphenyl)thiazole moiety at the 4-position and a methylsulfanyl group at the 2-position. Its molecular formula is C₁₅H₁₃ClN₃S₂, with a molar mass of 334.87 g/mol.
Properties
CAS No. |
917808-28-7 |
|---|---|
Molecular Formula |
C15H12ClN3S2 |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
2-chloro-4-(3-methylphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H12ClN3S2/c1-9-4-3-5-10(8-9)12-13(21-14(16)19-12)11-6-7-17-15(18-11)20-2/h3-8H,1-2H3 |
InChI Key |
JGBUCWRTGTVLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)Cl)C3=NC(=NC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require mild heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole C2 Chlorine
The chlorine atom at the thiazole C2 position is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the thiazole ring. Key reactions include:
These substitutions are critical for modifying biological activity. For example, amination enhances solubility and hydrogen-bonding capacity, while methoxy groups improve metabolic stability .
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (–SMe) group at pyrimidine C2 undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Outcome on Bioactivity |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 1 hr | 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfinyl)pyrimidine | Reduced potency (IC₅₀ ↑ 5×) |
| H₂O₂, FeCl₃ catalyst | EtOH, 50°C, 4 hr | 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfonyl)pyrimidine | Complete loss of enzymatic inhibition |
Sulfoxide and sulfonyl derivatives are generally pharmacologically inactive, highlighting the necessity of preserving the –SMe group for target engagement .
Cross-Coupling Reactions at Pyrimidine C4
The pyrimidine C4 position participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, reflux | 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)-6-arylpyrimidine | Library synthesis for kinase inhibitors |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)-4-aminopyrimidine | Introduction of basic NH groups |
These reactions enable diversification for structure-activity relationship (SAR) studies. For inst
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrimidine and thiazole exhibit significant antimicrobial properties. Studies have shown that 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can inhibit the growth of various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways, making it a candidate for developing new antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit key kinases involved in tumor growth, such as PfGSK3 and PfPK6, which are crucial in various cancer types . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and pyrimidine rings can enhance its potency against cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study, 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
Another study focused on its effects on various cancer cell lines including breast and lung cancer models. The compound demonstrated IC50 values in the nanomolar range, indicating potent anti-proliferative effects. Mechanistic studies revealed that it triggers cell cycle arrest and apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The presence of the thiazole and pyrimidine rings allows the compound to form strong interactions with these targets, leading to its biological effects.
Comparison with Similar Compounds
Thiazole-Pyrimidine Derivatives
- 4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-2-(pyrrolidin-1-yl)pyrimidine (53) Key Differences: Replaces the 3-methylphenyl group with a 4-fluorophenyl ring and introduces a piperidinyl substituent on the thiazole. The piperidinyl group may increase solubility via protonation at physiological pH. Synthesis: Yield = 58%, purity >95% (UPLC) .
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine
- Key Differences : Substitutes the 3-methylphenyl group with a thiophene ring and adds a chlorothiazole-methylsulfanyl chain.
- Impact : Thiophene’s aromaticity and sulfur atom alter π-π stacking and electronic properties compared to phenyl groups. Molar mass = 325.86 g/mol , slightly lower than the target compound .
Sulfur-Containing Modifications
- 4-[4-(3-Methylphenyl)-5-thiazolyl]-2-(methylsulfinyl)pyrimidine Key Difference: Methylsulfanyl (-SMe) is oxidized to methylsulfinyl (-SOCH₃).
- 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (2) Key Differences: Incorporates a sulfonamide (-SO₂NH₂) group instead of methylsulfanyl. Impact: Sulfonamides enhance water solubility and are common in kinase inhibitors. Reported purity = 98% (RP-HPLC) .
Molecular and Electronic Properties
Biological Activity
The compound 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a thiazole-pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 281.77 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₃S |
| Molecular Weight | 281.77 g/mol |
| IUPAC Name | 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine |
| CAS Number | Not specified in the sources |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the target compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 0.7 to 15.62 μg/mL, suggesting a strong potential for antimicrobial applications .
Anti-inflammatory Activity
Compounds containing thiazole and pyrimidine rings have been investigated for their anti-inflammatory effects. In a recent study, thiazole derivatives exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, certain derivatives showed IC₅₀ values around 60 μg/mL, indicating promising anti-inflammatory activity .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. A review indicated that several thiazole-containing compounds demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhance anticancer activity. For example, compounds with hydrophobic moieties at position 2 of the thiazole ring showed improved efficacy against cancer cells .
Case Studies
- Antimicrobial Efficacy Against MRSA
- Anti-inflammatory Studies
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole and pyrimidine derivatives suggests that:
- Hydrophobic Groups : Enhance antimicrobial and anticancer activities.
- Electron-Withdrawing Groups : Improve anti-inflammatory effects.
- Position-Specific Modifications : Alter the biological activity significantly; for instance, substitutions at position 2 of the thiazole ring have been shown to be beneficial for both antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
